![molecular formula C23H17NO2 B14360690 2-[(Z)-(4-Methylphenyl)(phenylimino)methyl]-1H-indene-1,3(2H)-dione CAS No. 90421-96-8](/img/structure/B14360690.png)
2-[(Z)-(4-Methylphenyl)(phenylimino)methyl]-1H-indene-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Z)-(4-Methylphenyl)(phenylimino)methyl]-1H-indene-1,3(2H)-dione is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of an indene core, substituted with a phenylimino and a 4-methylphenyl group
Méthodes De Préparation
The synthesis of 2-[(Z)-(4-Methylphenyl)(phenylimino)methyl]-1H-indene-1,3(2H)-dione typically involves the condensation of 2-hydroxy-5-benzaldehyde with suitable aniline derivatives under reflux conditions in a solvent such as dimethylformamide (DMF). The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization from diethyl ether . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can convert the imine group to an amine, using reagents like sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, introducing different substituents depending on the reagents used.
Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-[(Z)-(4-Methylphenyl)(phenylimino)methyl]-1H-indene-1,3(2H)-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential antibacterial and antifungal properties.
Medicine: Research is ongoing into its potential use as a pharmacophore in drug design, particularly for its imine functionality which can interact with biological targets.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism by which 2-[(Z)-(4-Methylphenyl)(phenylimino)methyl]-1H-indene-1,3(2H)-dione exerts its effects involves its ability to form stable complexes with metal ions, which can then interact with biological molecules. The imine group can act as a nucleophile, participating in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar compounds include other imine derivatives and indene-based molecules. For example:
4-[(E)-Phenyldiazenyl]-2-[(Z)-(phenylimino)methyl]phenol: This compound has a similar imine functionality but differs in its overall structure and substituents.
2-[(Z)-(Phenylimino)methyl]phenol: Another imine derivative with a simpler structure, lacking the indene core.
The uniqueness of 2-[(Z)-(4-Methylphenyl)(phenylimino)methyl]-1H-indene-1,3(2H)-dione lies in its specific substitution pattern and the presence of both phenylimino and 4-methylphenyl groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
90421-96-8 |
|---|---|
Formule moléculaire |
C23H17NO2 |
Poids moléculaire |
339.4 g/mol |
Nom IUPAC |
2-[C-(4-methylphenyl)-N-phenylcarbonimidoyl]indene-1,3-dione |
InChI |
InChI=1S/C23H17NO2/c1-15-11-13-16(14-12-15)21(24-17-7-3-2-4-8-17)20-22(25)18-9-5-6-10-19(18)23(20)26/h2-14,20H,1H3 |
Clé InChI |
GIEDDMSQMAYFGX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(=NC2=CC=CC=C2)C3C(=O)C4=CC=CC=C4C3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


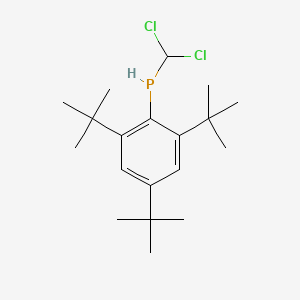
![4-Methyl[1,3]oxazolo[4,5-c]quinoline-2(3H)-thione](/img/structure/B14360621.png)
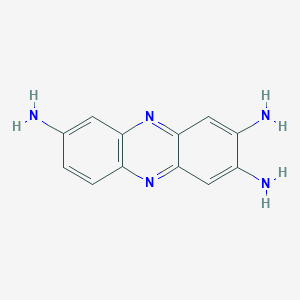
![1-Ethynyl-3-{[(prop-2-en-1-yl)oxy]methyl}benzene](/img/structure/B14360629.png)
![Methyl 4-[2-(phenanthren-3-YL)ethenyl]benzoate](/img/structure/B14360642.png)
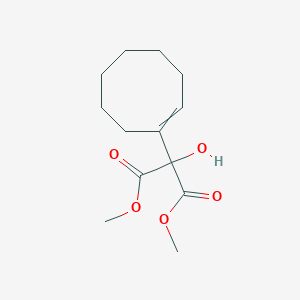
![2,4-dinitro-6-[(E)-(5-phenyl-1,3,4-thiadiazol-2-yl)iminomethyl]phenol](/img/structure/B14360668.png)
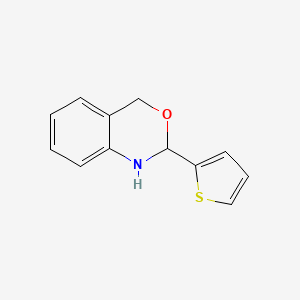
![3,3-Dimethyl-2-[2-(4-nitrophenyl)ethenyl]-3H-indol-5-amine](/img/structure/B14360674.png)
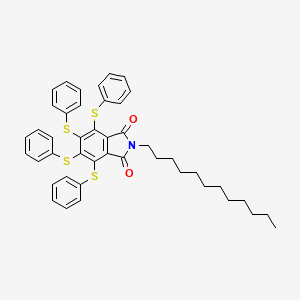
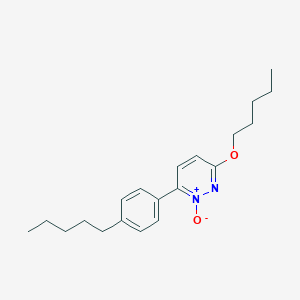
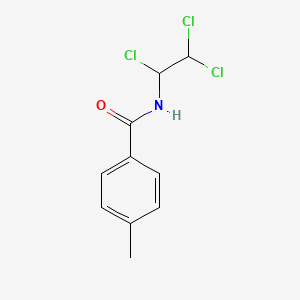
![2,3-Dimethoxy-5-[(piperidin-3-yl)carbamoyl]phenyl hydrogen sulfate](/img/structure/B14360699.png)
![N-(4-Sulfanylidene-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-2-yl)octanamide](/img/structure/B14360702.png)
